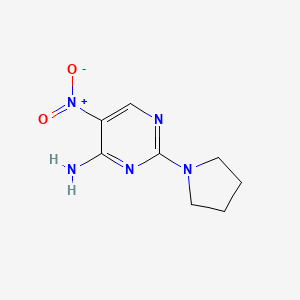

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSCQRMHTTVJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amidines.

Substitution with Pyrrolidine: The substitution at the 2-position with a pyrrolidine ring can be carried out through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and substitution steps to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Pyrrolidine, suitable leaving groups like halides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 5-Amino-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Hydrolysis: Corresponding carboxylic acids or amides.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including 5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine, exhibit antimicrobial activities. Studies have shown that certain pyrimidine derivatives can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, compounds similar to this pyrimidine have demonstrated effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of inflammatory mediators such as prostaglandins and nitric oxide, which play crucial roles in inflammatory responses . The inhibition of cyclooxygenase enzymes (COX) by such compounds has been documented, indicating their potential in treating inflammatory diseases.

Anticancer Potential

The compound is being explored for its anticancer properties. It has been suggested that pyrimidine derivatives can act as inhibitors of tyrosine kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Therapeutic Applications

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine shows promise in various therapeutic areas:

Cancer Treatment

Given its potential as a tyrosine kinase inhibitor, this compound may be developed into a therapeutic agent for cancers associated with specific mutations in the epidermal growth factor receptor (EGFR). Research into similar compounds has highlighted their efficacy against mutant forms of EGFR while exhibiting lower toxicity compared to traditional treatments .

Infectious Diseases

The antimicrobial properties make this compound a candidate for developing new treatments against resistant bacterial strains. Its ability to inhibit pathogen growth could be crucial in addressing the rising threat of antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of pyrimidine derivatives:

These findings underscore the multifaceted applications of 5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine across various fields.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Nitro Group Position and Bioactivity

- 5-Nitro Substitution : The nitro group at position 5 in 5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is critical for interactions with enzymes like cholinesterases. In contrast, compounds with nitro groups at position 3 (e.g., 2-(3-nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine from ) exhibit distinct reactivity due to altered electronic distribution. For example, 5-nitro derivatives in , such as 4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one, are optimized for kinase inhibition, whereas 3-nitro analogs may prioritize stability or synthetic accessibility .

Amine and Heterocyclic Substituents

- Pyrrolidine vs. Piperidine/Piperazine: Pyrrolidine (5-membered ring): Enhances conformational flexibility and moderate steric bulk, as seen in the target compound. In , N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine showed potent AChE inhibition (IC₅₀ = 5.5 µM), suggesting pyrrolidine’s compatibility with enzyme active sites. Piperidine-containing analogs in (e.g., 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) exhibited superior BChE selectivity (IC₅₀ = 12.6 µM), highlighting substituent-dependent enzyme specificity . Piperazine: 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () demonstrated synthetic utility in kinase-targeting drug candidates, where the basic piperazine nitrogen facilitates solubility and target engagement .

Key Findings :

- Pyrrolidine-containing pyrimidines (e.g., ) favor AChE inhibition, while piperidine analogs excel in BChE selectivity due to increased hydrophobicity and steric fit .

- Nitro group position (3 vs. 5) impacts thermal stability and synthetic yield. For instance, 3-nitro derivatives in had lower yields (28–47%) compared to 5-nitro analogs in patents (e.g., ), which prioritize industrial scalability .

Physicochemical Properties

Key Trends :

- Nitro groups at position 3 () correlate with higher melting points (>200°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine contains a pyrimidine ring substituted with a nitro group and a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity. The nitro group can enhance the compound's reactivity, while the pyrrolidine ring contributes to its ability to interact with various biological targets.

Target Receptors

Research indicates that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, including 5-nitro variants, may act as antagonists of the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF-1R) . These interactions suggest potential applications in pain management and metabolic disorders.

Biochemical Pathways

Studies have shown that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities, indicating their potential against diseases such as Chagas disease and malaria . The biochemical interactions are likely mediated through inhibition of specific enzymes or modulation of receptor activity.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence that compounds containing pyrrolidine rings can exhibit anticancer effects. For instance, structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial effects of several pyrimidine derivatives, including 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine. The results indicated that this compound had significant activity against E. coli and S. aureus, with MIC values ranging from 0.0039 to 0.025 mg/mL . This positions it as a potential candidate for developing new antibiotics.

Research on Anticancer Effects

In another study focusing on pyrrolidine derivatives, it was found that certain modifications enhanced their cytotoxicity against cancer cell lines. The presence of the nitro group in 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine may play a role in increasing its efficacy against cancer cells by promoting reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyrimidine | Lacks nitro group | Moderate antibacterial activity |

| 5-Nitro-2-(morpholin-1-yl)pyrimidin-4-amine | Morpholine instead of pyrrolidine | Different pharmacological profile |

The comparison highlights that the presence of both a nitro group and a pyrrolidine ring in 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine may confer unique biological activities not observed in similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of pyrimidine precursors followed by substitution with pyrrolidine. For example, Taylor and McKillop (1965) demonstrated that nitration of pyrimidine derivatives using fuming nitric acid at controlled temperatures (0–5°C) ensures selective nitro-group introduction without over-oxidation . Subsequent substitution with pyrrolidine requires anhydrous conditions (e.g., DMF or THF) and catalytic bases like K₂CO₃ to promote nucleophilic displacement. Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for pyrrolidine) are critical for yields >70% .

Q. How can researchers characterize the structure of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Key signals include the pyrrolidine ring protons (δ 1.8–2.1 ppm for CH₂ and δ 3.3–3.5 ppm for N-CH₂) and the pyrimidine aromatic proton (δ 8.2–8.5 ppm). Integration ratios confirm substituent positions .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (e.g., ~224 g/mol). Fragmentation patterns help verify the nitro group and pyrrolidine attachment .

Q. What solubility and stability profiles are critical for handling this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–25°C) indicate decomposition above 40°C or in strongly acidic/basic conditions. Store desiccated at –20°C to prevent nitro-group reduction .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and identify electrophilic centers. Fukui indices highlight the C-2 pyrimidine position as reactive toward nucleophiles due to nitro-group electron withdrawal. Solvent effects (PCM model) refine activation energy predictions for substitution reactions .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Dose-Response Reassessment : Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition) and replicate under controlled conditions (pH, temperature) .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .

- Structural Analog Comparison : Benchmark against analogs (e.g., 4-methylpyridine derivatives) to isolate the nitro group’s contribution to activity .

Q. How to design experiments to study the nitro group’s role in the compound’s electronic properties and binding interactions?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry quantifies redox potentials, correlating nitro-group reduction with electronic effects.

- X-ray Crystallography : Resolve crystal structures to map hydrogen-bonding interactions (e.g., nitro-group O atoms with target residues) .

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., CN) or donating (e.g., NH₂) groups at the nitro position to compare binding affinities .

Methodological Considerations for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.